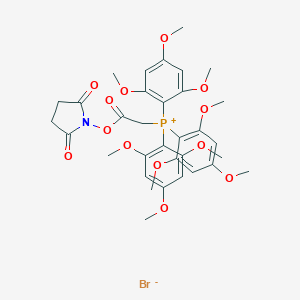![molecular formula C14H10ClNO B017893 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one CAS No. 31251-41-9](/img/structure/B17893.png)
8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Descripción general
Descripción
El tiosildenafilo es un compuesto sintético que pertenece a la clase de inhibidores de la fosfodiesterasa tipo 5. Es estructuralmente similar al sildenafilo, el ingrediente activo de Viagra, pero con un grupo tiocarbonilo que reemplaza al grupo carbonilo en el sildenafilo. El tiosildenafilo se ha identificado como un adulterante en varios suplementos dietéticos de hierbas comercializados para mejorar el rendimiento sexual .
Aplicaciones Científicas De Investigación
El tiosildenafilo tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como estándar de referencia en el análisis de suplementos herbales para detectar adulterantes.
Biología: Se estudia por sus efectos sobre la inhibición de la fosfodiesterasa tipo 5 y sus posibles aplicaciones terapéuticas.
Medicina: Se investiga su posible uso en el tratamiento de la disfunción eréctil y otras afecciones relacionadas con la inhibición de la fosfodiesterasa tipo 5.
Industria: Se utiliza en el desarrollo de métodos analíticos para detectar adulterantes en suplementos dietéticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El tiosildenafilo se puede sintetizar a través de una serie de reacciones químicas que involucran la modificación del sildenafilo. Esto se puede lograr mediante la reacción del sildenafilo con un reactivo de tiol en condiciones controladas .
Métodos de producción industrial: La producción industrial de tiosildenafilo implica la síntesis a gran escala utilizando reacciones químicas similares a las de la síntesis de laboratorio. El proceso incluye el uso de cromatografía líquida de alto rendimiento para la purificación y el control de calidad para garantizar que el producto final cumpla con los estándares requeridos .
Análisis De Reacciones Químicas
Tipos de reacciones: El tiosildenafilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El tiosildenafilo se puede oxidar para formar sulfóxidos y sulfonas.
Reducción: El grupo tiocarbonilo se puede reducir a un grupo tiol.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se utilizan nucleófilos como aminas y alcoholes en condiciones básicas o ácidas.
Productos principales formados:
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados de tiol.
Sustitución: Varios derivados de tiosildenafilo sustituidos.
Mecanismo De Acción
El tiosildenafilo ejerce sus efectos al inhibir la fosfodiesterasa tipo 5, una enzima responsable de la degradación del monofosfato cíclico de guanosina. Al inhibir esta enzima, el tiosildenafilo aumenta los niveles de monofosfato cíclico de guanosina, lo que lleva a la relajación del músculo liso y al aumento del flujo sanguíneo, particularmente en el cuerpo cavernoso del pene. Este mecanismo es similar al del sildenafilo .
Compuestos similares:
Sildenafilo: El compuesto original con un grupo carbonilo en lugar de un grupo tiocarbonilo.
Vardenafilo: Otro inhibidor de la fosfodiesterasa tipo 5 con una estructura química diferente.
Tadalafilo: Un inhibidor de la fosfodiesterasa tipo 5 de acción más prolongada con una estructura química única.
Singularidad del tiosildenafilo: El tiosildenafilo es único debido a la presencia del grupo tiocarbonilo, que puede conferir diferentes propiedades farmacocinéticas y farmacodinámicas en comparación con el sildenafilo. Esta modificación estructural también puede afectar su interacción con la enzima y su perfil general de eficacia y seguridad .
Comparación Con Compuestos Similares
Sildenafil: The parent compound with a carbonyl group instead of a thiocarbonyl group.
Vardenafil: Another phosphodiesterase type 5 inhibitor with a different chemical structure.
Tadalafil: A longer-acting phosphodiesterase type 5 inhibitor with a unique chemical structure.
Uniqueness of Thiosildenafil: Thiosildenafil is unique due to the presence of the thiocarbonyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to sildenafil. This structural modification can also affect its interaction with the enzyme and its overall efficacy and safety profile .
Propiedades
IUPAC Name |
13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c15-11-5-6-12-10(8-11)4-3-9-2-1-7-16-13(9)14(12)17/h1-2,5-8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQNOYVVLMIZDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=O)C3=C1C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185183 | |
| Record name | 8-Chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31251-41-9 | |
| Record name | 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31251-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031251419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-CHLORO-5,6-DIHYDRO-11H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDIN-11-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8MA5G8500 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![BENZYL[2-(5-HYDROXYINDOL-3-YL)-ETHYL]CARBAMATE](/img/structure/B17810.png)


![[3,4-diacetyloxy-5-(2,6-dioxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B17814.png)


![1-[4-[[4-(2,5-Dioxopyrrol-1-yl)-3,5-diethylphenyl]methyl]-2,6-diethylphenyl]pyrrole-2,5-dione](/img/structure/B17823.png)

![1-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-2-one](/img/structure/B17825.png)
![5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene](/img/structure/B17826.png)




